molecular formula C18H13NO3 B1361223 4-Nitro-2,6-diphenylphenol CAS No. 2423-73-6

4-Nitro-2,6-diphenylphenol

Cat. No. B1361223
CAS RN: 2423-73-6
M. Wt: 291.3 g/mol
InChI Key: YCXQKJXTGDYKIO-UHFFFAOYSA-N
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Description

4-Nitro-2,6-diphenylphenol is a chemical compound that reacts with nitrogen dioxide in a benzene solution to produce the C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones .


Synthesis Analysis

The synthesis of 4-Nitro-2,6-diphenylphenol involves a multi-step reaction with three steps :


Molecular Structure Analysis

The molecular formula of 4-Nitro-2,6-diphenylphenol is C18H13NO3 . The molecular weight is 291.3 g/mol . The InChIKey is YCXQKJXTGDYKIO-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)N+[O-] .


Chemical Reactions Analysis

4-Nitro-2,6-diphenylphenol reacts with nitrogen dioxide in a benzene solution to give the C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones .


Physical And Chemical Properties Analysis

4-Nitro-2,6-diphenylphenol has a molecular weight of 291.3 g/mol . It has a XLogP3-AA of 4.6 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 66 Ų . It appears as a light orange to yellow to green powder or crystal . It is insoluble in water but soluble in benzene and methanol .

Scientific Research Applications

Environmental and Analytical Chemistry Applications

  • 4-Nitro-2,6-diphenylphenol is involved in environmental chemistry, particularly in the study of sulfate radical-based oxidation processes. It has been found that during the transformation of nitrophenols by sulfate radicals, potentially more toxic polynitroaromatic intermediates such as polynitrophenols, nitrated biphenyls, and diphenyl ethers are formed. This discovery has significant implications for water and wastewater treatment technologies, highlighting the need for careful consideration of the formation of these toxic intermediates before the utilization of sulfate radical-based advanced oxidation processes (Ji et al., 2019).

Molecular and Material Science

  • In the field of molecular science, 4-Nitro-2,6-diphenylphenol has been used to synthesize an anionic chromogenic chemosensor, which exhibits a distinct color change upon interaction with certain anions. This property is particularly useful for the selective detection of cyanide in acetonitrile-water mixtures, demonstrating the compound's potential application in chemical sensing technologies (Marini et al., 2010).

Photocatalysis and Environmental Remediation

  • The compound has been utilized in photocatalysis studies, focusing on the rearrangement and degradation of nitroaromatic compounds. For instance, the photolysis and thermolysis of arylnitramines in the presence of 2,6-diphenylphenol lead to the formation of various nitrophenols, highlighting its role in environmental remediation processes (Badr, 2004).

Detection and Monitoring of Nitroaromatic Compounds

  • In another study, 4-Nitro-2,6-diphenylphenol was used to create polysiloxane-based fluorescent probes for the detection of 4-nitrophenol. These probes exhibit high efficiency and selectivity, offering a simple and effective method for monitoring nitroaromatic compounds in the environment (Wang, Zuo, & Feng, 2020).

Safety And Hazards

4-Nitro-2,6-diphenylphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

4-nitro-2,6-diphenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-18-16(13-7-3-1-4-8-13)11-15(19(21)22)12-17(18)14-9-5-2-6-10-14/h1-12,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXQKJXTGDYKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347800
Record name 4-Nitro-2,6-diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2,6-diphenylphenol

CAS RN

2423-73-6
Record name 4-Nitro-2,6-diphenylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2423-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2,6-diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-2,6-diphenylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
MP Hartshorn, RJ Martyn, WT Robinson… - Australian journal of …, 1985 - CSIRO Publishing
Reaction of 4-methyl-2,6-diphenylphenol (11a) with nitrogen dioxide in benzene solution gives the polysubstituted cyclohex-2-enones (14), (15), (16), (17) and (18) via the 4-nitro …
Number of citations: 15 www.publish.csiro.au
S Ueji, K Nakatsu, H Yoshioka, K Kinoshita - Tetrahedron Letters, 1982 - Elsevier
The crystals of the title compound contain both intra- and inter-molecular OH⋯π hydrogen bonds (the first example of bifurcated OH⋯π bonds), the stereochemistry of which has been …
Number of citations: 36 www.sciencedirect.com
ECS Jones, J Kenner - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… triphenyl derivatives, and in this connexion 4-nitro-2 : 6-diphenylphenol (I) was selected as … the yellow sodium salt of 4-nitro-2 : 6-diphenylphenol became scarlet when its temperature …
Number of citations: 10 pubs.rsc.org
BR Osterby, RD McKelvey - Journal of chemical education, 1996 - search.proquest.com
Solvatochromisn is used to describe a change in the position of a UV-vis absorption band with a change in solvent polarity. Betaine-30 makes an impressive experiment. …
Number of citations: 44 search.proquest.com
Y Ide, Y Koike, M Ogawa - Journal of colloid and interface science, 2011 - Elsevier
The coating of TiO 2 particles (P25) by a nanoporous silica layer was conducted to impart molecular recognitive photocatalytic ability. TiO 2 /nanoporous silica core/shell particles with …
Number of citations: 46 www.sciencedirect.com
M \={O} ki, H Hosoya, H Iwamura - Bulletin of the Chemical Society of …, 1961 - journal.csj.jp
It has been clarified, by a series of reports2) from this laboratory, that, if a hydroxyl group and the a-electrons are located at suitable positions, the intramolecular interaction takes place …
Number of citations: 14 www.journal.csj.jp
MGB Drew, GR Willey - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
Crystal structures have been determined of the two title compounds. The (2-nitrophenyl)hydrazone (2) is monoclinic, space group P21/a, Z= 4, with a= 12.074(5), b= 12.771(8), c= 11.998…
Number of citations: 3 pubs.rsc.org
VG Machado, RI Stock, C Reichardt - Chemical Reviews, 2014 - ACS Publications
It is well-known that the solvent can strongly influence the course, rate, and equilibrium position of many chemical reactions. 1, 2 The position and intensity of the bands in the absorption …
Number of citations: 271 pubs.acs.org
MA Lazar, WA Daoud - RSC advances, 2013 - pubs.rsc.org
Nanocrystalline titanium dioxide (NTO) mediated photocatalysis is a powerful tool for the total mineralization of a wide range of organic compounds caused by the in situ generation of …
Number of citations: 108 pubs.rsc.org
RV Cooney, PJ Harwood, AA Franke, K Narala… - Free Radical Biology …, 1995 - Elsevier
γ-Tocopherol, commonly found in seed oils, is the major tocopherol in the US diet, is superior to α-tocopherol in preventing neoplastic transformation, and demonstrates unique reactivity …
Number of citations: 145 www.sciencedirect.com

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